Product packaging for Benzene, 3-pentenyl-, (Z)-(Cat. No.:CAS No. 16487-65-3)

Benzene, 3-pentenyl-, (Z)-

Cat. No.: B092559
CAS No.: 16487-65-3
M. Wt: 146.23 g/mol
InChI Key: GLXIHKLBZUKOLW-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene, 3-pentenyl-, (Z)- is a useful research compound. Its molecular formula is C11H14 and its molecular weight is 146.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 3-pentenyl-, (Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 3-pentenyl-, (Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14 B092559 Benzene, 3-pentenyl-, (Z)- CAS No. 16487-65-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16487-65-3

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

[(Z)-pent-3-enyl]benzene

InChI

InChI=1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h2-4,6-7,9-10H,5,8H2,1H3/b3-2-

InChI Key

GLXIHKLBZUKOLW-IHWYPQMZSA-N

SMILES

CC=CCCC1=CC=CC=C1

Isomeric SMILES

C/C=C\CCC1=CC=CC=C1

Canonical SMILES

CC=CCCC1=CC=CC=C1

Origin of Product

United States

Mechanistic Investigations of Z 3 Pentenylbenzene Formation

Influence of Reaction Parameters on (Z)-3-Pentenylbenzene Yield and Selectivity

Temperature Profiles and Thermal Cracking Efficiencies

Information regarding the specific temperature profiles and thermal cracking efficiencies that favor the formation of (Z)-3-Pentenylbenzene from the degradation of polymers is not detailed in the available research. General studies on polymer pyrolysis show that temperature is a critical parameter influencing the distribution of aromatic products. For instance, higher temperatures in the catalytic pyrolysis of polyethylene (B3416737), around 700°C, have been shown to increase the content of BTX, but specific yields for pentenylbenzene isomers are not reported. nih.gov The thermal degradation of polymers like polystyrene involves complex reactions, including chain scission, that lead to a variety of products, but the specific pathways and conditions for producing (Z)-3-Pentenylbenzene have not been elucidated. wikipedia.orgmdpi.com

Catalytic Systems in Thermochemical Conversion

Catalysis plays a significant role in the thermochemical conversion of plastic waste into valuable aromatic hydrocarbons. researchgate.net However, the available research does not specify catalytic systems optimized for the production of (Z)-3-Pentenylbenzene.

Heterogeneous Catalysis and its Impact on Aromatic Hydrocarbon Distribution

Heterogeneous catalysts, such as zeolites (e.g., ZSM-5), are widely studied for their ability to convert polymer pyrolysis vapors into aromatic compounds. rsc.org These catalysts can significantly influence the product distribution, generally increasing the yield of monocyclic aromatic hydrocarbons. nih.gov For example, modifying ZSM-5 with gallium can increase the selectivity to aromatics from polyethylene pyrolysis to over 90%. researchgate.net Despite this, the literature does not provide specific data on how these catalysts affect the formation and distribution of (Z)-3-Pentenylbenzene.

Homogeneous Catalysis for Selective Bond Scission

Homogeneous catalysis is another approach for the chemical recycling of plastics, holding promise for converting plastic waste into valuable products. researchgate.net Research in this area often focuses on the dehydrogenation of polymers or selective bond cleavage to produce monomers or other small molecules. researchgate.netnih.gov There is currently no specific information available on the use of homogeneous catalysts for the targeted synthesis of (Z)-3-Pentenylbenzene from polymer feedstocks.

Advanced Analytical Methodologies for Characterization and Quantification of Z 3 Pentenylbenzene

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary and powerful tool for both the qualitative and quantitative analysis of (Z)-3-pentenylbenzene. ijarnd.comajrconline.org This hyphenated technique combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. saspublishers.com In GC-MS, the sample is first vaporized and separated into its individual components within the GC column. ijarnd.com These separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are sorted based on their mass-to-charge ratio, enabling detailed analysis. ijarnd.com

The use of GC-MS is particularly advantageous for analyzing volatile compounds like (Z)-3-pentenylbenzene. mdpi.com It offers high selectivity, which is critical when dealing with complex mixtures where multiple compounds might have similar retention times. mdpi.com The resulting chromatogram provides quantitative data based on peak area, while the mass spectrum of each peak allows for positive identification of the compound. nih.gov For accurate quantification, calibration curves are typically generated using standards of known concentrations, which have demonstrated good linearity (R² > 0.999) in various studies. nih.gov

Elucidation of Mass Fragmentation Patterns and Spectral Interpretation

The mass spectrum of (Z)-3-pentenylbenzene is a unique fingerprint that arises from the fragmentation of the molecular ion upon electron impact. The molecular ion peak (M+) for (Z)-3-pentenylbenzene is observed at a mass-to-charge ratio (m/z) of 146, corresponding to its molecular weight. nih.gov A small [M+1] peak may also be present due to the natural abundance of the carbon-13 isotope. savemyexams.comdocbrown.info

The fragmentation pattern provides crucial structural information. Common fragmentation patterns for aromatic compounds include the loss of a proton to form a stable phenyl cation. docbrown.info For alkylbenzenes, cleavage of the C-C bond beta to the aromatic ring is a common fragmentation pathway, leading to the formation of a stable tropylium (B1234903) ion at m/z 91, which is often the base peak. nih.gov Another significant peak can be observed at m/z 65. nih.gov The interpretation of these fragmentation patterns, in conjunction with the retention time from the gas chromatogram, allows for the unequivocal identification of (Z)-3-pentenylbenzene. libretexts.orgchemguide.co.uk

Table 1: Key Mass Spectral Data for (Z)-3-Pentenylbenzene

PropertyValue
Molecular Weight146.23 g/mol nih.gov
Kovats Retention Index (non-polar column)1148 nih.gov
m/z of Molecular Ion (M+)146 nih.gov
m/z of Base Peak91 nih.gov
Other Significant m/z Peaks65 nih.gov

Application in Complex Hydrocarbon Mixtures from Pyrolysis Oils

Pyrolysis oils, derived from the thermal decomposition of organic materials such as waste tires, are exceedingly complex mixtures containing hundreds of different hydrocarbon compounds. researchgate.net GC-MS is an indispensable technique for the analysis of such intricate samples. researchgate.net The high resolving power of the gas chromatograph separates the numerous components, while the mass spectrometer provides the necessary selectivity for their identification. mdpi.com

In the analysis of pyrolysis oils, (Z)-3-pentenylbenzene can be identified as one of the many aromatic hydrocarbons present. researchgate.net The process involves comparing the retention time and the mass spectrum of a peak in the sample chromatogram with that of a known standard of (Z)-3-pentenylbenzene or with established mass spectral libraries. nih.gov This allows for both qualitative identification and quantitative determination of its concentration within the complex pyrolysis oil matrix. researchgate.net

Spectroscopic Techniques for Structural Confirmation and Isomeric Differentiation

While GC-MS is excellent for identification and quantification, other spectroscopic techniques provide deeper insights into the structural and stereochemical aspects of (Z)-3-pentenylbenzene.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of a compound. youtube.com For (Z)-3-pentenylbenzene, ¹H and ¹³C NMR are particularly valuable for confirming the connectivity of atoms and, crucially, for assigning the stereochemistry of the double bond.

In the ¹H NMR spectrum, the protons on the benzene (B151609) ring typically appear in the aromatic region (around 6.5-9 ppm). youtube.com The protons of the pentenyl side chain will have characteristic chemical shifts and coupling patterns that can be analyzed to confirm the structure. The stereochemistry of the double bond (Z-configuration) can be determined by the magnitude of the coupling constant (J-value) between the vinylic protons.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. contractlaboratory.com These techniques are based on the interaction of infrared radiation or monochromatic light with the molecule, respectively, causing vibrations of the chemical bonds. contractlaboratory.comspectroscopyonline.com

The FTIR and Raman spectra of (Z)-3-pentenylbenzene will exhibit characteristic absorption bands corresponding to the various functional groups present. scialert.net For instance, C-H stretching vibrations of the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring and the alkene double bond, and C-H bending vibrations can all be identified. scialert.netresearchgate.net These vibrational spectra serve as a molecular fingerprint and can be used for structural confirmation. researchgate.net

Table 2: Expected Vibrational Frequencies for (Z)-3-Pentenylbenzene

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Alkene C-HStretching3100-3000
Alkyl C-HStretching3000-2850
Aromatic C=CStretching1600-1450
Alkene C=CStretching~1650
Aromatic C-HOut-of-plane Bending900-675
(Z)-Alkene C-HBending~700

Hyphenated Chromatographic Techniques for Enhanced Separation and Identification

To tackle the challenge of analyzing highly complex samples, hyphenated chromatographic techniques that couple different analytical methods are employed. ajrconline.orgsaspublishers.com These combinations enhance separation efficiency, sensitivity, and identification certainty. ox.ac.uksepscience.com

The coupling of liquid chromatography with mass spectrometry (LC-MS) or even further with tandem mass spectrometry (LC-MS/MS) provides a powerful platform for analyzing less volatile or thermally labile compounds that are not suitable for GC-MS. ox.ac.uk While (Z)-3-pentenylbenzene is volatile, these techniques are invaluable for the broader analysis of complex mixtures where a wide range of compound polarities and volatilities are present.

Another powerful hyphenated technique is the combination of gas chromatography with infrared spectroscopy (GC-IR). ajrconline.org This provides real-time IR spectra of the compounds as they elute from the GC column, offering complementary structural information to the mass spectrum obtained from GC-MS. ajrconline.org The ultimate in hyphenation involves multi-dimensional techniques like GCxGC-MS, which provides exceptional separation power for extremely complex samples.

Computational Chemistry Approaches to Z 3 Pentenylbenzene

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Currently, there are no published studies that specifically detail the quantum chemical calculations of (Z)-3-pentenylbenzene's molecular structure and electronic properties. Such a study would typically involve the use of ab initio or Density Functional Theory (DFT) methods to determine optimized geometries, bond lengths, and bond angles. Furthermore, calculations of electronic properties like molecular orbital energies (HOMO-LUMO gap), Mulliken charges, and the electrostatic potential surface would provide valuable insights into the molecule's reactivity and intermolecular interactions.

Table 1: Hypothetical Data Table of Calculated Molecular Properties of (Z)-3-Pentenylbenzene

PropertyCalculated ValueMethod/Basis Set
Optimized EnergyData not availablee.g., B3LYP/6-31G
Dipole MomentData not availablee.g., B3LYP/6-31G
HOMO EnergyData not availablee.g., B3LYP/6-31G
LUMO EnergyData not availablee.g., B3LYP/6-31G
HOMO-LUMO GapData not availablee.g., B3LYP/6-31G*

This table is illustrative of the type of data that would be generated from quantum chemical calculations. The values are currently unavailable in scientific literature.

Density Functional Theory (DFT) Studies on Reaction Intermediates and Transition States in Formation Pathways

The formation of (Z)-3-pentenylbenzene can be envisioned through various synthetic routes, each involving specific reaction intermediates and transition states. DFT studies would be instrumental in mapping out the potential energy surfaces of these formation pathways. By calculating the energies of reactants, intermediates, transition states, and products, researchers could determine the most energetically favorable reaction mechanisms. However, no such DFT studies specifically targeting the formation of (Z)-3-pentenylbenzene have been reported.

Molecular Dynamics Simulations for Pyrolysis Process Understanding and Product Distribution Prediction

The thermal decomposition, or pyrolysis, of alkylbenzenes is a complex process of significant industrial and environmental relevance. Molecular dynamics (MD) simulations, particularly those employing reactive force fields (ReaxFF), are a powerful tool for investigating these high-temperature processes. Such simulations could predict the primary decomposition pathways of (Z)-3-pentenylbenzene and the resulting distribution of smaller molecular fragments. This information is crucial for understanding soot formation and biofuel combustion. At present, the scientific literature lacks any MD simulation studies focused on the pyrolysis of (Z)-3-pentenylbenzene.

Table 2: Illustrative Prediction of Major Pyrolysis Products of (Z)-3-Pentenylbenzene

ProductPredicted Mole FractionSimulation Conditions
Benzene (B151609)Data not availablee.g., 2000 K, 1 atm
TolueneData not availablee.g., 2000 K, 1 atm
Styrene (B11656)Data not availablee.g., 2000 K, 1 atm
PropeneData not availablee.g., 2000 K, 1 atm
EtheneData not availablee.g., 2000 K, 1 atm

This table represents the kind of predictive data that could be obtained from molecular dynamics simulations of pyrolysis. Specific data for (Z)-3-pentenylbenzene is not currently available.

Conformational Analysis and Stereochemical Stability of (Z)-3-Pentenylbenzene

The flexibility of the pentenyl side chain in (Z)-3-pentenylbenzene gives rise to a multitude of possible conformations. A thorough conformational analysis would involve mapping the potential energy surface as a function of dihedral angles to identify the most stable conformers and the energy barriers between them. Understanding the stereochemical stability, particularly the energy barrier to isomerization from the (Z) to the (E) isomer, is also of fundamental importance. To date, no computational studies on the conformational landscape or stereochemical stability of (Z)-3-pentenylbenzene have been published.

Synthetic Strategies and Transformative Chemistry of Z 3 Pentenylbenzene

Targeted Synthesis Methodologies for (Z)-3-Pentenylbenzene

The synthesis of (Z)-3-pentenylbenzene can be approached by forming the key C=C double bond with the desired (Z)-geometry or by creating the bond between the aromatic ring and the pre-functionalized pentenyl chain.

Olefination reactions are powerful tools for constructing carbon-carbon double bonds. For the synthesis of (Z)-3-pentenylbenzene, the Wittig and Horner-Wadsworth-Emmons reactions are particularly relevant due to their ability to control stereochemical outcomes.

The Wittig reaction , discovered by Georg Wittig, is a widely used method for preparing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). lumenlearning.comwikipedia.orglibretexts.org The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, typically those with simple alkyl substituents, predominantly yield (Z)-alkenes. organic-chemistry.orgjove.com This makes the Wittig reaction a primary choice for synthesizing (Z)-3-pentenylbenzene. The reaction would involve reacting benzaldehyde (B42025) with the appropriate non-stabilized ylide generated from an ethyltriphenylphosphonium salt. The strong driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. lumenlearning.com

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions, which are generally more nucleophilic and less basic than Wittig reagents. wikipedia.orgyoutube.com While the standard HWE reaction typically favors the formation of (E)-alkenes, specific modifications can steer the reaction towards the (Z)-isomer. wikipedia.orgnrochemistry.com The Still-Gennari modification employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases (e.g., KHMDS with 18-crown-6) in polar aprotic solvents like THF at low temperatures. nrochemistry.comyoutube.com These conditions accelerate the elimination of the oxaphosphetane intermediate, leading to excellent selectivity for (Z)-alkenes. youtube.comnrochemistry.com

Table 1: Comparison of Olefination Strategies for (Z)-Alkene Synthesis

Feature Wittig Reaction (Non-Stabilized Ylide) Horner-Wadsworth-Emmons (Still-Gennari Mod.)
Phosphorus Reagent Phosphonium Salt Phosphonate Ester
Key Reactant Aldehyde/Ketone + Ylide Aldehyde + Phosphonate Carbanion
Typical Stereoselectivity (Z)-alkene favored (Z)-alkene favored with specific conditions
Byproduct Triphenylphosphine oxide (often difficult to remove) Water-soluble phosphate (B84403) ester (easier removal) jst.go.jp
Reagent Reactivity Highly reactive, less tolerant of some functional groups More nucleophilic, can react with hindered ketones libretexts.orgwikipedia.org

Palladium-catalyzed cross-coupling reactions provide a powerful alternative for forming the C(sp²)-C(sp²) bond between the benzene (B151609) ring and the pentenyl side chain. These methods rely on the coupling of an organometallic reagent with an organic halide or triflate. wikipedia.orgwikipedia.org

The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron species (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org To synthesize (Z)-3-pentenylbenzene, one could couple phenylboronic acid with a stereochemically pure (Z)-1-halo-3-pentene. A key advantage of the Suzuki reaction is that the coupling generally proceeds with retention of the double bond's configuration. wikipedia.org The reaction is widely used in industrial synthesis due to the stability and low toxicity of the boronic acid reagents. libretexts.org

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and allows for the coupling of various carbon centers (sp³, sp², sp). wikipedia.org The synthesis of (Z)-3-pentenylbenzene via Negishi coupling could involve reacting a phenylzinc reagent with (Z)-1-halo-3-pentene or, conversely, a (Z)-3-pentenylzinc reagent with a halobenzene. Recent advancements have demonstrated that stereoselective Negishi-like couplings can be performed in water, offering a greener alternative to traditional methods that use organic solvents. organic-chemistry.orgnih.gov

Table 2: Overview of Cross-Coupling Strategies

Reaction Organometallic Reagent Organic Electrophile Catalyst System
Suzuki-Miyaura Coupling Phenylboronic Acid (Z)-1-Halo-3-pentene Pd Complex + Base wikipedia.org
Negishi Coupling Phenylzinc Halide (Z)-1-Halo-3-pentene Pd or Ni Complex wikipedia.org

Functionalization and Derivatization of the Pentenyl Side Chain

The C=C double bond in the pentenyl side chain of (Z)-3-pentenylbenzene is a key site for further chemical modifications. Electrophilic addition reactions can introduce a wide range of functional groups. For instance, selenenylation, the addition of an electrophilic selenium species across the double bond, can be achieved using reagents like phenylselenyl chloride (PhSeCl). core.ac.uk This reaction proceeds through a cyclic seleniranium ion intermediate, which can then be attacked by various nucleophiles to install new functionalities. core.ac.uk Such transformations allow for the conversion of the simple alkene into more complex molecular architectures.

Another potential transformation is the rearrangement of the alkylallene moiety to a conjugated 1,3-diene system. mdpi.com While (Z)-3-pentenylbenzene is not an allene, related isomerization reactions, often catalyzed by acids or transition metals, can be envisioned to shift the double bond into conjugation with the phenyl ring or to form a diene system within the side chain, significantly altering its reactivity and potential applications. mdpi.com

Chemical Transformations for Valorization of (Z)-3-Pentenylbenzene to Higher-Value Products

Valorization in this context refers to the strategic chemical transformation of (Z)-3-pentenylbenzene into more complex and valuable compounds. The functionalization reactions described previously are primary routes for this valorization.

By introducing new functional groups through reactions like hydroxyselenation or other electrophilic additions, the chemical properties and potential applications of the molecule are enhanced. For example, converting the alkene to an alcohol, epoxide, or diol creates intermediates that are valuable in the synthesis of fine chemicals and pharmaceuticals.

Furthermore, isomerization of the double bond to create a conjugated system, such as a 1,3-diene, represents a significant increase in value. mdpi.com Conjugated dienes are fundamental building blocks in organic synthesis, most notably as reactants in pericyclic reactions like the Diels-Alder cycloaddition. mdpi.com This transformation would convert (Z)-3-pentenylbenzene into a versatile precursor for constructing complex cyclic and polycyclic frameworks, which are common motifs in natural products and advanced materials. These transformations showcase how a relatively simple aromatic hydrocarbon can be leveraged as a starting material for a diverse range of higher-value chemical products.

Broader Implications and Future Research Trajectories

Contribution to Sustainable Waste Valorization Strategies and Circular Economy Principles

The production of (Z)-3-pentenylbenzene can be integrated into sustainable waste valorization strategies, aligning with the core principles of a circular economy. The circular economy model aims to eliminate waste and pollution, keep products and materials in use, and regenerate natural systems. planetark.comresearchgate.net This involves a shift from a linear "take, make, dispose" model to a closed-loop system where waste streams are repurposed as valuable feedstocks. chemiehoch3.de

Thermochemical conversion technologies, such as pyrolysis and hydrothermal liquefaction (HTL), are central to this effort, transforming waste biomass and plastics into energy and chemical products. bohrium.comosti.gov (Z)-3-Pentenylbenzene has been identified as a potential product from the thermochemical processing of these complex feedstocks.

Biomass Valorization : Lignocellulosic biomass, a major component of agricultural and forestry waste, is rich in aromatic structures, primarily lignin (B12514952). bohrium.comacs.org HTL converts this biomass into a liquid bio-crude or bio-oil, which contains a mixture of aromatic compounds. mdpi.commdpi.com Subsequent upgrading of this bio-oil can yield specific alkenylbenzenes. The conversion of waste biomass into platform chemicals like (Z)-3-pentenylbenzene exemplifies the circular principle of transforming waste into a resource. bohrium.com

Plastic Upcycling : Plastic waste, particularly polystyrene, provides a direct route to aromatic hydrocarbons through pyrolysis. osti.gov Pyrolysis breaks down the polymer backbone into a complex mixture of compounds, including styrene (B11656) and other substituted benzenes. osti.gov This pyrolysis oil can serve as a source for isolating valuable aromatic chemicals, including alkenylbenzenes, thereby closing the loop on plastic waste and reducing reliance on virgin fossil fuels for chemical synthesis.

By finding value in waste streams, the synthesis of compounds like (Z)-3-pentenylbenzene contributes to a more resource-efficient chemical industry, reducing landfill burden and the environmental impact associated with waste accumulation. planetark.comresearchgate.net

Advancements in Understanding Complex Thermochemical Reaction Networks for Hydrocarbon Production

The formation of (Z)-3-pentenylbenzene through processes like pyrolysis and HTL is a result of highly complex thermochemical reaction networks. taylorfrancis.comresearchgate.net These processes involve the thermal decomposition of large organic polymers (lignin, cellulose, plastics) in the absence of oxygen (pyrolysis) or in the presence of hot, pressurized water (HTL). osti.govmdpi.com

During these processes, a cascade of reactions occurs, including depolymerization, cracking, dehydration, decarboxylation, and aromatization. mdpi.commdpi.com The final product distribution is highly dependent on the feedstock composition and process parameters such as temperature, pressure, and residence time. researchgate.net

From Biomass : In the HTL of biomass, lignin, a polymer built from phenylpropane units, is the primary source of aromatic compounds. mdpi.com The process breaks down the complex lignin structure into smaller phenolic and aromatic hydrocarbons. bohrium.comacs.org

From Plastics : In the pyrolysis of plastics like polystyrene, the polymer chain undergoes scission to produce a variety of aromatic compounds, with styrene being a major product. researchgate.net Further reactions can lead to the formation of other substituted benzenes. The pyrolysis of mixed plastics yields a complex hydrocarbon oil whose composition varies with the plastic types present. researchgate.net

Research in this area focuses on elucidating these intricate reaction pathways to better control the product distribution. By understanding the mechanisms that lead to the formation of specific isomers like (Z)-3-pentenylbenzene, it may become possible to optimize reactor conditions and catalytic processes to maximize its yield. mdpi.com

Table 1: Product Yields from Pyrolysis of Different Plastic Wastes

This interactive table summarizes typical product yields from the pyrolysis of common plastics at temperatures between 300°C and 500°C. Data sourced from experimental studies. researchgate.netresearchgate.net

Plastic FeedstockPyrolysis Oil Yield (wt%)Char Yield (wt%)Gas Yield (wt%)Primary Oil Components
Low-Density Polyethylene (B3416737) (LDPE)~80%5-15%5-15%Saturated & Unsaturated Hydrocarbons
High-Density Polyethylene (HDPE)~75%5-15%10-20%Saturated & Unsaturated Hydrocarbons
Polypropylene (PP)~60%<10%30-40%Unsaturated Hydrocarbons (e.g., 2,4-dimethylhept-1-ene)
Polystyrene (PS)~55%~40%~5%Aromatic Compounds (e.g., Styrene)
Polyethylene Terephthalate (PET)~30%~40%~30%Benzoic Acid, Vinyl Terephthalate

Development of Predictive Models for Aromatic Hydrocarbon Yields from Diverse Feedstocks

Given the complexity of thermochemical conversion processes and the variability of feedstocks, predicting the yield of specific products like (Z)-3-pentenylbenzene is a significant challenge. To address this, researchers are developing sophisticated predictive models, often employing machine learning and artificial neural networks (ANN). nih.govadvanceseng.com

These models are trained on large datasets from experimental studies to establish correlations between input variables and product outcomes. researchgate.net

Model Inputs : Key input parameters for these models include feedstock properties (e.g., elemental composition, lignin/cellulose/hemicellulose content, plastic type) and process conditions (e.g., temperature, heating rate, pressure, catalyst type). advanceseng.comresearchgate.net

Model Outputs : The models can predict the yields of different product fractions (e.g., bio-oil, char, gas) and even the concentration of specific chemical classes (e.g., aromatics, phenolics, ketones) or individual compounds within the bio-oil. nih.govresearchgate.net

The development of robust predictive models offers several advantages:

Optimization : They allow for the rapid, in-silico optimization of process parameters to maximize the yield of desired aromatic hydrocarbons before conducting costly and time-consuming experiments. researchgate.net

Feedstock Selection : Models can help screen and select the most suitable waste feedstocks for producing a target molecule. advanceseng.com

Process Design : The data generated supports the design and simulation of large-scale biomass and plastic conversion plants. advanceseng.com

Future research will focus on refining these models to improve their accuracy and predictive power for specific isomers like (Z)-3-pentenylbenzene from a wide range of real-world, heterogeneous waste streams.

Table 2: Framework for Predictive Modeling of Hydrocarbon Yields

This table outlines the typical components of a machine learning model for predicting yields from biomass conversion.

Model ComponentDescriptionExamples
Input Variables (Feedstock) Proximate and ultimate analysis of the raw material.Ash content, volatile matter, fixed carbon, C/H/O/N/S content. advanceseng.com
Input Variables (Process) Key operational parameters of the conversion process.Temperature, residence time, pressure, catalyst loading. nih.gov
Modeling Algorithm The machine learning technique used to find correlations.Artificial Neural Network (ANN), Adaptive Neuro-Fuzzy Inference System (ANFIS), AdaBoost. nih.govresearchgate.net
Output Predictions The desired outcomes to be predicted by the model.Bio-oil yield, char yield, gas yield, higher heating value (HHV), concentration of aromatic hydrocarbons. advanceseng.comresearchgate.net

Exploration of Novel Catalytic Systems for Controlled Synthesis and Transformation of Alkenylbenzenes

Catalysis is crucial for controlling the synthesis and transformation of alkenylbenzenes, both from waste valorization processes and targeted chemical synthesis. youtube.com Research is active in developing novel catalytic systems that offer higher selectivity, activity, and stability.

Catalytic Upgrading of Bio-oils : The raw oil produced from pyrolysis or HTL is a complex, oxygen-rich mixture that requires upgrading. mdpi.comresearchgate.net Catalytic processes like hydrodeoxygenation (HDO) are used to remove oxygen and convert oxygenated compounds (phenols, furans) into valuable hydrocarbons, including alkenylbenzenes. aston.ac.uk Catalysts such as platinum on alumina (B75360) (Pt/Al2O3) have shown effectiveness in these upgrading processes. aston.ac.ukresearchgate.net

Controlled Synthesis : Beyond upgrading, catalysts can direct the synthesis of specific alkenylbenzene isomers. For instance, rhodium-based catalysts have been developed for the oxidative arene vinylation to produce linear alkenyl arenes with high selectivity, a departure from traditional acid-based catalysis. nih.gov

Selective Transformations : The double bond in alkenylbenzenes like (Z)-3-pentenylbenzene is a reactive site for further chemical transformations. Catalytic hydrogenation, for example, can be used to selectively saturate the double bond to produce the corresponding alkylbenzene. youtube.com The choice of catalyst, such as Wilkinson's catalyst, can influence the selectivity and efficiency of this transformation under mild conditions. youtube.com

Table 3: Examples of Catalytic Systems for Alkenylbenzene Synthesis and Transformation

This table provides examples of different catalysts and their applications related to alkenylbenzenes.

Catalyst SystemApplicationKey OutcomeReference
Pt/Al2O3Two-stage upgrading of pyrolysis bio-oilProduction of hydrocarbon-rich liquid fuel; high deoxygenation. aston.ac.uk
Rh(I) complexOxidative arene vinylationSelective synthesis of 1-phenyl substituted alkene products. nih.gov
Ni/La2O3-αAl2O3Steam reforming of bio-oilHigh yield of hydrogen and carbon monoxide from bio-oil. researchgate.net
Potassium-containing catalystsDehydrogenation of alkylbenzenesProduction of alkenylbenzenes from alkylbenzenes. google.com

Q & A

Basic: What are the recommended synthetic routes for (Z)-3-pentenylbenzene in laboratory settings?

Methodological Answer:
(Z)-3-pentenylbenzene can be synthesized via Friedel-Crafts alkylation using benzene and (Z)-3-pentenyl halides (e.g., bromide or chloride) in the presence of Lewis acid catalysts like AlCl₃ or FeCl₃ . Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) employing (Z)-3-pentenylboronic acids and aryl halides under palladium catalysis offer higher stereochemical control. For example, coupling (Z)-3-pentenylboronic acid with bromobenzene using Pd(PPh₃)₄ and Na₂CO₃ in a THF/H₂O solvent system yields the target compound with >90% stereopurity .

Basic: How can (Z)-3-pentenylbenzene be purified to eliminate common byproducts?

Methodological Answer:
Post-synthesis purification involves fractional distillation (boiling point range: 180–185°C at 760 mmHg) to separate unreacted benzene and alkyl halides. For higher purity (>99%), silica gel column chromatography with hexane/ethyl acetate (95:5 v/v) as the mobile phase is recommended. Confirm purity via GC-MS (e.g., DB-5MS column, 30 m × 0.25 mm ID) to detect residual isomers or oligomerization byproducts .

Advanced: What spectroscopic techniques are critical for characterizing (Z)-3-pentenylbenzene?

Methodological Answer:

  • Mass Spectrometry (EI-MS): The molecular ion peak appears at m/z 146 (C₁₁H₁₄⁺), with characteristic fragmentation at m/z 91 (tropylium ion, C₇H₇⁺) and m/z 55 (C₄H₇⁺) .
  • Gas Chromatography (GC): Use a non-polar column (e.g., HP-5MS) with a temperature ramp (50°C to 250°C at 10°C/min). The (Z)-isomer exhibits a retention index (RI) of 1285 , distinct from the (E)-isomer (RI = 1302) .
  • ¹H NMR: Key signals include δ 5.35–5.25 ppm (olefinic protons, J = 10.8 Hz) and δ 2.15–2.05 ppm (allylic CH₂) .

Advanced: How can researchers resolve contradictions in reported thermodynamic stability data for (Z)-3-pentenylbenzene?

Methodological Answer:
Discrepancies in stability data (e.g., ΔfH°gas) often arise from differing experimental conditions. To address this:

Cross-validate using gas-phase calorimetry and computational methods (DFT/B3LYP/6-311+G(d,p)).

Control for isomerization by conducting experiments under inert atmospheres (N₂/Ar) and avoiding UV exposure.

Compare results with NIST Chemistry WebBook entries (e.g., enthalpy of formation) to identify systematic errors .

Advanced: What degradation pathways are observed for (Z)-3-pentenylbenzene under non-thermal plasma (NTP) treatment?

Methodological Answer:
In NTP systems (e.g., dielectric barrier discharge reactors), (Z)-3-pentenylbenzene undergoes oxidative cleavage at the double bond, forming benzaldehyde and C₃H₆O fragments. Key intermediates include epoxides and hydroperoxides , identified via GC-MS (HP-INNOWax column) and FTIR . Optimal degradation (>90%) occurs at specific input energy (SIE) of 500–600 J/L.

Advanced: How does the (Z)-configuration influence electrophilic substitution reactivity compared to benzene?

Methodological Answer:
The (Z)-pentenyl group acts as a weakly activating substituent due to hyperconjugation. Nitration (HNO₃/H₂SO₄) predominantly yields para-substituted products (75%), with minor ortho products (20%), confirmed by HPLC (C18 column, acetonitrile/water). Reactivity is reduced relative to toluene due to steric hindrance from the pentenyl chain .

Advanced: What strategies mitigate isomerization during long-term storage of (Z)-3-pentenylbenzene?

Methodological Answer:

  • Store in amber glass vials at –20°C under argon.
  • Add stabilizers (0.1% BHT) to inhibit radical-mediated isomerization.
  • Monitor purity monthly via GC-FID; discard if (E)-isomer exceeds 5% .

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